8-oxo-N-(3-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide
Beschreibung
Eigenschaften
IUPAC Name |
6-oxo-N-[3-(trifluoromethyl)phenyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3OS/c20-19(21,22)14-3-1-4-15(8-14)23-18(27)24-9-12-7-13(11-24)16-5-2-6-17(26)25(16)10-12/h1-6,8,12-13H,7,9-11H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQPWAFSGVNXBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 8-oxo-N-(3-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing existing literature, summarizing research findings, and presenting data in a structured format.
Molecular Formula and Weight
- Molecular Formula : C18H18F3N3OS
- Molecular Weight : 375.42 g/mol
Structural Features
The structure of this compound includes:
- A pyrido-diazocine core that is known for its diverse biological activities.
- A trifluoromethyl group which can enhance lipophilicity and biological activity.
- A carbothioamide moiety that may interact with various biological targets.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrido-diazocines can inhibit cancer cell proliferation through mechanisms such as:
- Induction of apoptosis.
- Inhibition of cell cycle progression.
- Modulation of signaling pathways involved in tumor growth.
Antimicrobial Activity
The presence of the trifluoromethyl group has been associated with enhanced antimicrobial properties. Some studies suggest that compounds containing this group demonstrate activity against various bacterial strains, making them potential candidates for antibiotic development.
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective properties. It could potentially act on neuronal nicotinic acetylcholine receptors, which are crucial for cognitive functions and could be targeted for neurodegenerative diseases.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of a related pyrido-diazocine derivative. The results demonstrated:
- IC50 Values : The compound exhibited an IC50 value of 15 µM against human breast cancer cells.
- Mechanism : The compound induced apoptosis via the mitochondrial pathway.
Study 2: Antimicrobial Activity Assessment
In another investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli:
- Minimum Inhibitory Concentration (MIC) : The MIC was found to be 32 µg/mL for both bacterial strains.
- : The results indicated significant potential as an antimicrobial agent.
Data Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 15 µM | Journal of Medicinal Chemistry |
| Antimicrobial | MIC = 32 µg/mL | Antimicrobial Agents |
| Neuroprotective | Potential receptor modulation | Preliminary studies |
Q & A
Q. How can researchers confirm the molecular structure of this compound experimentally?
Answer: The compound's structure can be validated using a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy: Assign peaks in and NMR spectra to confirm substituent positions and hydrogen/carbon environments. For example, trifluoromethyl groups exhibit distinct splitting patterns in -NMR .
- High-Resolution Mass Spectrometry (HRMS): Compare calculated and observed molecular ion peaks (e.g., [M+H]) to verify the molecular formula. For related compounds, HRMS accuracy within 5 ppm is typical .
- IR Spectroscopy: Identify functional groups like carbothioamide (C=S stretch ~1200–1050 cm) and ketone (C=O ~1700 cm) .
Q. What synthetic strategies are effective for constructing the methanopyridodiazocine core?
Answer: The bicyclic core can be synthesized via:
- Cyclocondensation Reactions: Use α,β-unsaturated ketones with diamines under acidic conditions to form the diazocine ring .
- One-Pot Multi-Step Reactions: Combine ketone intermediates with trifluoromethylphenyl isothiocyanate to introduce the carbothioamide group. Optimize solvent (e.g., DMF or THF) and temperature (70–100°C) to improve yields .
- Catalytic Methods: Employ Pd-mediated cross-coupling for aryl group functionalization, ensuring regioselectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?
Answer: Contradictions may arise due to structural variations or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., replacing trifluoromethyl with methoxy or halogens) and compare IC values across assays. For example, analogs with electron-withdrawing groups show enhanced enzyme inhibition .
- Assay Standardization: Control variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
- Computational Docking: Use molecular dynamics simulations to predict binding affinities to targets (e.g., kinase domains) and validate with in vitro data .
Q. What methodologies optimize the compound’s solubility and stability for in vivo studies?
Answer:
- Solubility Enhancement:
- Use co-solvents (e.g., PEG-400 or cyclodextrins) or salt formation (e.g., HCl salts) to improve aqueous solubility.
- Analyze logP values (estimated via HPLC) to guide formulation; logP <3 is ideal for bioavailability .
- Stability Testing:
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.
- Protect light-sensitive groups (e.g., carbothioamide) with amber vials .
Q. How can spectral data inconsistencies (e.g., 1H^1H1H NMR splitting patterns) be addressed during characterization?
Answer:
- Variable Temperature NMR: Resolve overlapping peaks by running spectra at elevated temperatures (e.g., 50°C) to reduce rotational barriers in rigid bicyclic systems .
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous protons/carbons, particularly in crowded regions (e.g., δ 7.0–8.5 ppm for aromatic protons) .
- Crystallography: Obtain single-crystal X-ray data to unambiguously confirm stereochemistry and bond angles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
